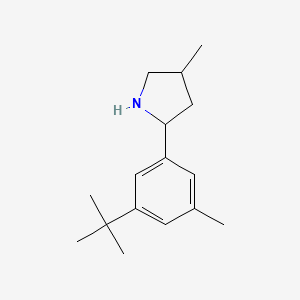![molecular formula C7H9ClN2O B15207369 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride](/img/structure/B15207369.png)
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a base-catalyzed reaction between N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines can be used to prepare multi-substituted dihydropyrrolopyridine derivatives . The reaction conditions often involve the use of potassium hydroxide (KOH) as a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace hydrogen atoms on the pyrrolo-pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolo-pyridine derivatives, which can have different functional groups attached to the core structure. These derivatives are often studied for their potential biological activities.
科学的研究の応用
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It has shown promise as a lead compound in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties
作用機序
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolo-pyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 6,7-dihydro-5H-pyrido[2,3-c]pyridazine
- 1H-indole derivatives .
Uniqueness
What sets 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride apart is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This unique structure can result in distinct biological activities and make it a valuable compound for drug development and other applications.
特性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
1,2,3,5-tetrahydropyrrolo[3,2-c]pyridin-6-one;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c10-7-3-6-5(4-9-7)1-2-8-6;/h3-4,8H,1-2H2,(H,9,10);1H |
InChIキー |
ZNQWNTHIGYIBST-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=CC(=O)NC=C21.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)
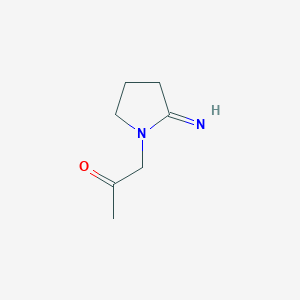

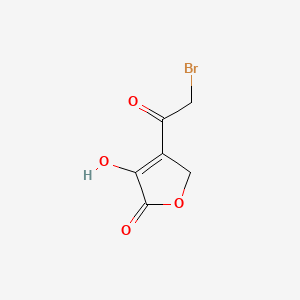

![Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine](/img/structure/B15207297.png)
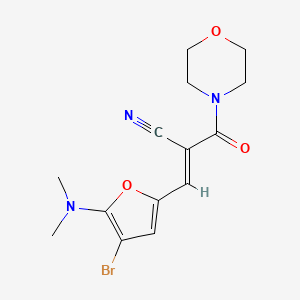
![1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207312.png)
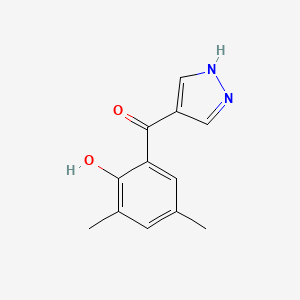
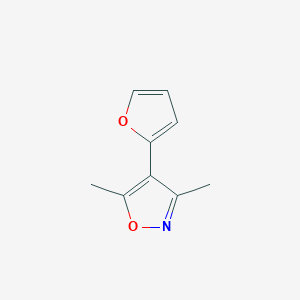
![4-(Fluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B15207326.png)
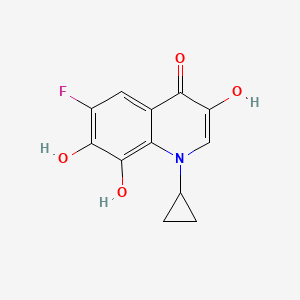
![2-Hydroxy-2-(2-nitrobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B15207338.png)
